molecular formula C18H17N5 B14181031 N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine CAS No. 917943-81-8

N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine

Cat. No.: B14181031
CAS No.: 917943-81-8
M. Wt: 303.4 g/mol
InChI Key: NHJMWMHKBJNTKY-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine is a heterocyclic compound that belongs to the family of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazoloquinoxaline core . Further modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced pyrazoloquinoxaline compounds .

Scientific Research Applications

N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

CAS No.

917943-81-8

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

N,N,3-trimethyl-1-phenylpyrazolo[3,4-b]quinoxalin-6-amine

InChI

InChI=1S/C18H17N5/c1-12-17-18(23(21-12)13-7-5-4-6-8-13)20-15-10-9-14(22(2)3)11-16(15)19-17/h4-11H,1-3H3

InChI Key

NHJMWMHKBJNTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C=C(C=C3)N(C)C)N=C12)C4=CC=CC=C4

Origin of Product

United States

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